6'-Chlorospiro[azetidine-3,2'-chroman]-4'-ol hydrochloride
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Overview
Description
6’-Chlorospiro[azetidine-3,2’-chroman]-4’-ol hydrochloride is a synthetic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Chlorospiro[azetidine-3,2’-chroman]-4’-ol hydrochloride typically involves the formation of the spirocyclic core through cyclization reactions. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the intramolecular amination of organoboronates, providing azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as microwave-assisted cyclocondensation in an alkaline aqueous medium or electrocatalytic intramolecular hydroamination of allylic sulfonamides . These methods offer high yields and efficiency, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6’-Chlorospiro[azetidine-3,2’-chroman]-4’-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6’-Chlorospiro[azetidine-3,2’-chroman]-4’-ol hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6’-Chlorospiro[azetidine-3,2’-chroman]-4’-ol hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-Chlorospiro[chromene-2,4’-piperidine] hydrochloride
- 6-Methylspiro[chromane-2,4’-piperidine] hydrochloride
- 6,8-Dimethylspiro[chromane-2,4’-piperidine] hydrochloride
Uniqueness
6’-Chlorospiro[azetidine-3,2’-chroman]-4’-ol hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C11H13Cl2NO2 |
---|---|
Molecular Weight |
262.13 g/mol |
IUPAC Name |
6-chlorospiro[3,4-dihydrochromene-2,3'-azetidine]-4-ol;hydrochloride |
InChI |
InChI=1S/C11H12ClNO2.ClH/c12-7-1-2-10-8(3-7)9(14)4-11(15-10)5-13-6-11;/h1-3,9,13-14H,4-6H2;1H |
InChI Key |
XNYWSUBJNBGXPE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C=CC(=C2)Cl)OC13CNC3)O.Cl |
Origin of Product |
United States |
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